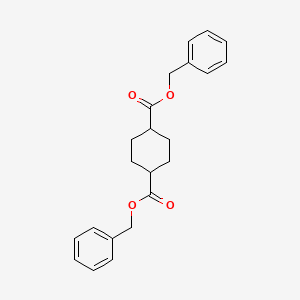![molecular formula C18H20O2 B8673837 3-[(4-tert-butylphenyl)methoxy]benzaldehyde](/img/structure/B8673837.png)
3-[(4-tert-butylphenyl)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-tert-butylphenyl)methoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a benzyloxy group and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenyl)methoxy]benzaldehyde typically involves the protection of a hydroxyl group followed by a Friedel-Crafts acylation reaction. One common method starts with 3-hydroxybenzaldehyde, which is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-benzyloxybenzaldehyde . The tert-butyl group can be introduced via a Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-tert-butylphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 3-[4-(t-Butyl)benzyloxy]benzoic acid
Reduction: 3-[4-(t-Butyl)benzyloxy]benzyl alcohol
Substitution: Products vary based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-[(4-tert-butylphenyl)methoxy]benzaldehyde is utilized in several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(4-tert-butylphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity . The benzyloxy and tert-butyl groups can influence the compound’s reactivity and binding affinity through steric and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyloxybenzaldehyde: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-(tert-Butyldimethylsilyl)oxybenzaldehyde: Contains a silyl ether group instead of a benzyloxy group, which can affect its reactivity and stability.
3,4-Dibenzyloxybenzaldehyde: Contains an additional benzyloxy group, which can lead to different reactivity and applications.
Uniqueness
3-[(4-tert-butylphenyl)methoxy]benzaldehyde is unique due to the presence of both a benzyloxy group and a tert-butyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C18H20O2 |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
3-[(4-tert-butylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)16-9-7-14(8-10-16)13-20-17-6-4-5-15(11-17)12-19/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
QXLDRBGJFJMTIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B8673765.png)

![5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine](/img/structure/B8673775.png)


![2-(4-Aminobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B8673801.png)




![(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B8673850.png)
![3-Methyl-N-{[(pent-4-yn-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8673863.png)

